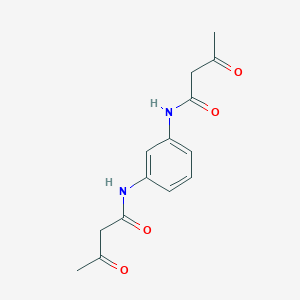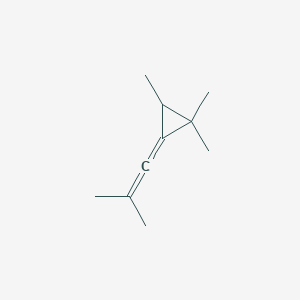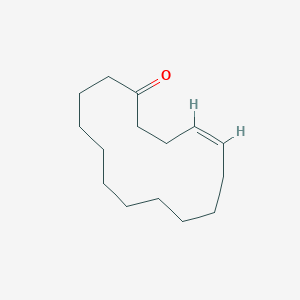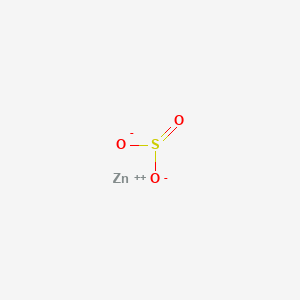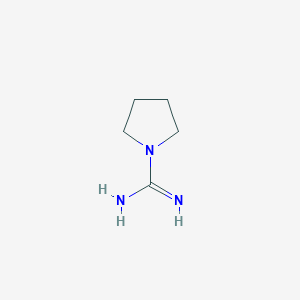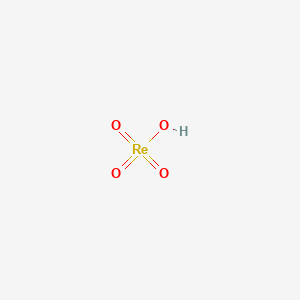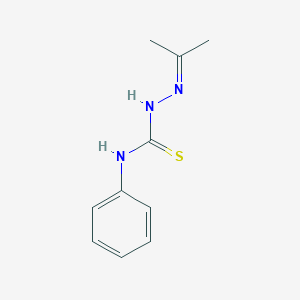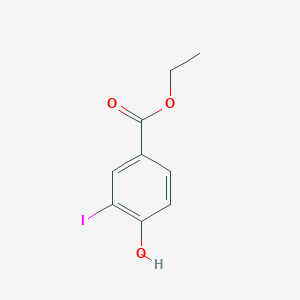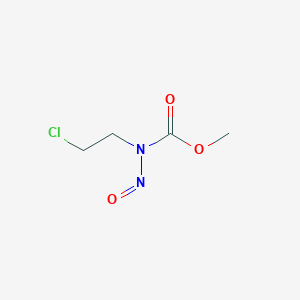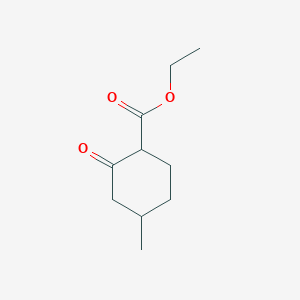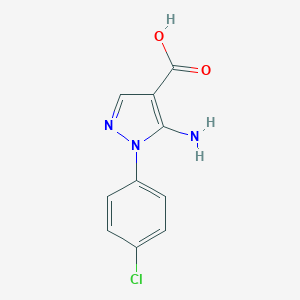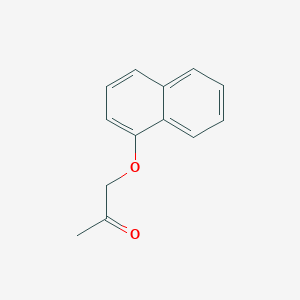
1-Naphthyloxyacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthyloxyacetone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of organic compounds known as aryl alkyl ketones and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
1-Naphthyloxyacetone has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a potential therapeutic agent for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 1-naphthyloxyacetone is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the development of fluorescent probes for the detection of metal ions.
Biochemical And Physiological Effects
Studies have shown that 1-naphthyloxyacetone has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. However, further studies are needed to fully understand its potential effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-naphthyloxyacetone is its ease of synthesis and availability. It is also relatively stable and can be easily stored. However, one of the limitations is that it can be toxic and should be handled with care. Additionally, further studies are needed to fully understand its potential effects and limitations.
Future Directions
There are several future directions for the study of 1-naphthyloxyacetone. One potential direction is the development of new fluorescent probes for the detection of metal ions. Another potential direction is the investigation of its potential therapeutic applications for the treatment of various diseases.
Conclusion
In conclusion, 1-naphthyloxyacetone is a chemical compound that has potential applications in scientific research. Its ease of synthesis and availability make it a useful reagent in organic synthesis. Additionally, its potential biochemical and physiological effects make it a promising candidate for further investigation. However, further studies are needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 1-naphthyloxyacetone involves the reaction of 1-naphthol with chloroacetyl chloride in the presence of a base such as pyridine. This method is known as the Friedel-Crafts acylation reaction and has been extensively used in the synthesis of aryl alkyl ketones.
properties
CAS RN |
13917-61-8 |
|---|---|
Product Name |
1-Naphthyloxyacetone |
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-naphthalen-1-yloxypropan-2-one |
InChI |
InChI=1S/C13H12O2/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3 |
InChI Key |
XLBISEPPFPYRSE-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)COC1=CC=CC2=CC=CC=C21 |
Other CAS RN |
13917-61-8 |
synonyms |
1-(1-Naphtyloxy)-2-propanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



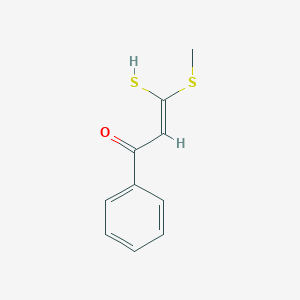
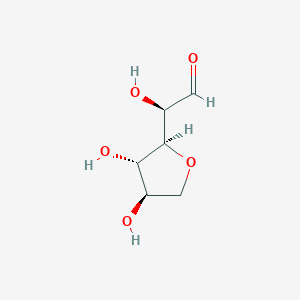
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
